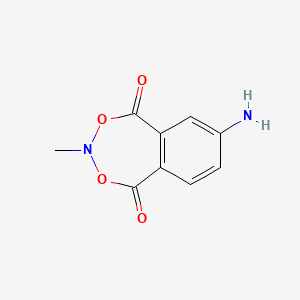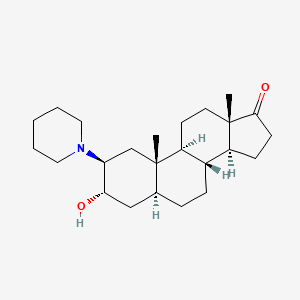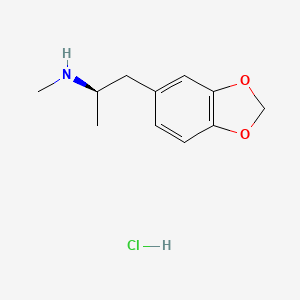![molecular formula C14H8ClF3 B13408465 1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene is an organic compound characterized by the presence of fluorine and chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and involves the reaction of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction may produce fluorinated benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the study of fluorine and chlorine interactions in aromatic systems.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene can be compared with similar compounds such as dichlorodifluoroethylene and other fluorinated aromatic compounds . These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of fluorine and chlorine atoms in this compound sets it apart, providing distinct advantages in terms of reactivity and stability.
Similar Compounds
- Dichlorodifluoroethylene
- 1,2-Difluorobenzene
- 4-Chlorofluorobenzene
Eigenschaften
Molekularformel |
C14H8ClF3 |
|---|---|
Molekulargewicht |
268.66 g/mol |
IUPAC-Name |
1-chloro-4-[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H8ClF3/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H |
InChI-Schlüssel |
HKLGQGJONAEFDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)





![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)





![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
